Cas no 957-75-5 (5-Bromouridine)

5-Bromouridine is a modified nucleoside where the 5-position of the uracil ring is substituted with a bromine atom. This halogenation enhances its utility in biochemical and pharmaceutical research, particularly in studies involving RNA structure and function. The bromine moiety facilitates cross-linking experiments and serves as a heavy atom for X-ray crystallography, aiding in the determination of nucleic acid conformations. Additionally, 5-Bromouridine is employed as a precursor in the synthesis of antiviral and anticancer agents due to its ability to disrupt nucleic acid metabolism. Its stability and reactivity make it a valuable tool for probing enzymatic mechanisms and designing nucleotide-based therapeutics.
5-Bromouridine structure
5-Bromouridine structure
Product Name:5-Bromouridine
CAS No:957-75-5
MF:C9H11BrN2O6
MW:323.097441911697
MDL:MFCD00006528
CID:40409
PubChem ID:24888292
Update Time:2025-06-06

5-Bromouridine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
    • 5-Bromouridine
    • 5-BrU
    • 5-Bromo-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
    • 5-Bromo-uridine
    • 5-Bromo-D-uridine
    • 5-bromo-UMP
    • 5-bromo-uridin
    • 5'-BROMOURIDINE
    • 5-BROMO-URIDINE(5-BRU)
    • 5-Br-rU
    • bromouridine
    • 5-Bromouracil-1-beta-D-ribofuranoside
    • 5-Bromouridine (ACI)
    • (-)-5-Bromouridine
    • 4-Amino-5-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
    • NSC 38296
    • MDL: MFCD00006528
    • Inchi: 1S/C9H11BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1
    • InChI Key: AGFIRQJZCNVMCW-UAKXSSHOSA-N
    • SMILES: O[C@@H]1[C@H](O)[C@@H](CO)O[C@H]1N1C=C(Br)C(=O)NC1=O

Computed Properties

  • Exact Mass: 321.98000
  • Monoisotopic Mass: 321.980049
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 414
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: -1.1
  • Topological Polar Surface Area: 119

Experimental Properties

  • Color/Form: Solid
  • Density: 1.9322 (rough estimate)
  • Melting Point: 180-182 °C (dec.) (lit.)
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.6520 (estimate)
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 124.78000
  • LogP: -2.08940
  • Specific Rotation: -11 º (c=2 in H2O)
  • Optical Activity: [α]22/D −11°, c = 2 in H2O
  • Solubility: Soluble in water and ethanol.

5-Bromouridine Security Information

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5-Bromouridine Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Sodium methoxide Solvents: Methanol ;  1 h, rt
Reference
Ionic liquid mediated synthesis of 5-halo-uracil nucleosides: key precursors for potential antiviral drugs
Kumar, Vineet; Malhotra, Sanjay V., Nucleosides, 2009, 28(9), 821-834

Production Method 2

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Sodium azide Solvents: 1,2-Dimethoxyethane
Reference
A mild and efficient methodology for the synthesis of 5-halogeno uracil nucleosides that occurs via a 5-halogeno-6-azido-5,6-dihydro intermediate
Kumar, Rakesh; Wiebe, Leonard I.; Knaus, Edward E., Canadian Journal of Chemistry, 1994, 72(9), 2005-10

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium azide ,  1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo-, sodium salt (1:1) Solvents: Acetonitrile ,  Water ;  0.5 h, rt
Reference
An efficient and facile methodology for bromination of pyrimidine and purine nucleosides with sodium monobromoisocyanurate (SMBI)
Maity, Jyotirmoy; Stromberg, Roger, Molecules, 2013, 18(10), 12740-12750

Production Method 4

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
Reference
Triazole pyrimidine nucleosides as inhibitors of Ribonuclease A. Synthesis, biochemical, and structural evaluation
Parmenopoulou, Vanessa; Chatzileontiadou, Demetra S. M.; Manta, Stella; Bougiatioti, Stamatina; Maragozidis, Panagiotis; et al, Bioorganic & Medicinal Chemistry, 2012, 20(24), 7184-7193

Production Method 5

Reaction Conditions
1.1 Reagents: Bromine Solvents: Water ;  10 min, heated; rt
Reference
Microwave-assisted green synthesis of 5-bromopyrimidine derivatives
Qu, Gui-rong; Han, Su-hui; Zhang, Zhi-guang; Geng, Ming-wei; Xue, Feng, Henan Shifan Daxue Xuebao, 2006, 34(2), 65-67

Production Method 6

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  overnight, rt
Reference
Lys314 is a Nucleophile in Non-Classical Reactions of Orotidine-5'-Monophosphate Decarboxylase
Heinrich, Daniel; Diederichsen, Ulf; Rudolph, Markus Georg, Chemistry - A European Journal, 2009, 15(27), 6619-6625

Production Method 7

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  15 min, rt; rt → 0 °C
1.2 Reagents: Tributylphosphine ,  Diisopropyl azodicarboxylate ;  5 min, 0 °C
1.3 12 - 16 h, 0 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected D-Ribose
Downey, A. Michael; Richter, Celin; Pohl, Radek; Mahrwald, Rainer; Hocek, Michal, Organic Letters, 2015, 17(18), 4604-4607

Production Method 8

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Sodium azide Solvents: 1,2-Dimethoxyethane ;  rt
Reference
The synthesis and antituberculosis activity of 5-alkynyl uracil derivatives
Platonova, Yana B. ; Volov, Alexander N. ; Tomilova, Larisa G., Bioorganic & Medicinal Chemistry Letters, 2020, 30(16),

Production Method 9

Reaction Conditions
1.1 Catalysts: Phosphoribomutase ,  Thymidine phosphorylase Solvents: Water ;  0.25 h, pH 7, 45 °C
Reference
Chemoenzymic preparation of nucleosides from furanoses
Taverna-Porro, Marisa; Bouvier, Leon A.; Pereira, Claudio A.; Montserrat, Javier M.; Iribarren, Adolfo M., Tetrahedron Letters, 2008, 49(16), 2642-2645

Production Method 10

Reaction Conditions
1.1 Reagents: Bromine Solvents: Dimethylformamide
Reference
6-Cyano-1-β-D-ribofuranosyluracil (6-cyanouridine). Substitution of an unprotected pyrimidine nucleoside at carbon atom 6
Kalman, Thomas I.; Landesman, Paul W., Nucleic Acid Chem., 1991, 4, 84-6

Production Method 11

Reaction Conditions
1.1 Reagents: Lithium bromide Solvents: Acetonitrile
1.2 Reagents: Sodium methoxide Solvents: Methanol
Reference
Cerium(IV)-mediated halogenation at C-5 of uracil derivatives
Asakura, Junichi; Robins, Morris J., Journal of Organic Chemistry, 1990, 55(16), 4928-33

Production Method 12

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: 1-Butyl-3-methylimidazolium trifluoroacetate ;  5 h, 25 °C
1.2 Solvents: Methanol ;  25 °C
Reference
Highly efficient method for C-5 halogenation of pyrimidine-based nucleosides in ionic liquids
Kumar, Vineet; Yap, Jeremy; Muroyama, Andrew; Malhotra, Sanjay V., Synthesis, 2009, (23), 3957-3962

Production Method 13

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethyl acetal ;  5 min, 25 °C
1.2 Reagents: Sodium azide Solvents: Water ;  2 h, rt
Reference
Novel derivatives of UDP-glucose: concise synthesis and fluorescent properties
Pesnot, Thomas; Wagner, Gerd K., Organic & Biomolecular Chemistry, 2008, 6(16), 2884-2891

Production Method 14

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Dimethylformamide ;  20 min, 25 °C
Reference
Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin
Rayala, Ramanjaneyulu; Wnuk, Stanislaw F., Tetrahedron Letters, 2012, 53(26), 3333-3336

Production Method 15

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol
Reference
Preparation of of 2-hydroxyiminopyrimidine nucleosides and derivatives and antiviral uses thereto
, World Intellectual Property Organization, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Dimethylformamide ;  4 h, 80 °C
Reference
Alternative nucleic acid molecules and uses thereof
, World Intellectual Property Organization, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Dimethylformamide ;  4 h, 80 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Preparation, cytotoxicity, apoptosis, and transcription of modified nucleic acid molecules and uses thereof
, World Intellectual Property Organization, , ,

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:957-75-5)5-溴尿苷
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Purity:99%
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NewCan Biotech Limited
(CAS:957-75-5)5-Bromouridine
NC8308
Purity:97%
Quantity:10g
Price ($):Inquiry
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